molecular formula C8H12N2O2 B1314787 ethyl 3-(1H-imidazol-1-yl)propanoate CAS No. 24215-02-9

ethyl 3-(1H-imidazol-1-yl)propanoate

Cat. No. B1314787
CAS RN: 24215-02-9
M. Wt: 168.19 g/mol
InChI Key: KKKUPBGJXHDOFE-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-imidazol-1-yl)propanoate is a biochemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 .


Molecular Structure Analysis

The InChI code for ethyl 3-(1H-imidazol-1-yl)propanoate is 1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ethyl 3-(1H-imidazol-1-yl)propanoate has a density of 1.1±0.1 g/cm^3, a boiling point of 316.4±25.0 °C at 760 mmHg, and a flash point of 145.2±23.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of ethyl 3-(1H-imidazol-1-yl)propanoate, focusing on six unique applications:

Antifungal Activity

Imidazole derivatives have been used in the synthesis of compounds exhibiting antifungal properties. These compounds have shown activity against various fungal strains, including those resistant to common antifungal medications .

Antimicrobial Activity

Research has indicated that imidazole-containing compounds can be effective against tuberculosis strains such as H37Rv, showcasing their potential as antimicrobial agents .

Antiviral Activity

Compounds synthesized from imidazole derivatives have been evaluated for their antiviral efficacy against viruses like influenza A and herpes simplex virus type 1 (HSV-1), indicating a broad spectrum of antiviral applications .

Anticancer Activity

Imidazole derivatives have been involved in the creation of anticancer agents, with studies showing effectiveness against various cancer cell lines, suggesting their potential in cancer therapy .

Anti-Candida Activity

Specific imidazole derivatives have demonstrated significant anti-Candida albicans activity, with some compounds being more potent than standard treatments like fluconazole .

Anti-Tubercular Activity

Imidazole-containing compounds have also been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with promising results in terms of minimum inhibitory concentration (MIC) values .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

ethyl 3-imidazol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKUPBGJXHDOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474333
Record name ethyl 3-(1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24215-02-9
Record name ethyl 3-(1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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